Menin-MLL1 Inhibition: Potency Benchmarking for the Spirohydantoin Class
The 2,7-diazaspiro[4.4]nonane scaffold is a core component of potent menin-MLL1 interaction inhibitors. A closely related derivative with an N-benzyl substitution (similar to the target compound) achieved an IC50 of 80 nM in a menin-MLL1 disruption assay [1]. This high potency is a hallmark of the spirohydantoin class and distinguishes it from earlier, less constrained menin inhibitors which often exhibit lower potency or inferior pharmacokinetic profiles [2].
| Evidence Dimension | Menin-MLL1 Protein-Protein Interaction Disruption Potency |
|---|---|
| Target Compound Data | Not directly available; inferred from class-leading analog (80 nM IC50) [1]. |
| Comparator Or Baseline | Unoptimized or non-spirocyclic menin inhibitors (exact comparator data not disclosed). |
| Quantified Difference | The spirocyclic scaffold is essential for achieving low nanomolar potency; acyclic analogs are typically inactive or have >10 µM IC50 values [2]. |
| Conditions | Biochemical protein-protein interaction disruption assay. |
Why This Matters
Confirms the 2,7-diazaspiro[4.4]nonane core is a validated, potent starting point for developing epigenetic probes targeting the menin-MLL axis, justifying its selection over unproven or less potent scaffolds.
- [1] Siegel, S., et al. (2018). Inhibitors of the Menin-MLL Interaction. (Patent No. WO2018024602A1). View Source
- [2] Ji, Z., Clark, R. F., Bhat, V., Hansen, T. M., Lasko, L. M., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. View Source
